molecular formula C11H16ClN3O2S B8485725 (3R)-4-(2-chloro-6-[(methylsulfinyl)methyl]-4-pyrimidinyl)-3-methylmorpholine

(3R)-4-(2-chloro-6-[(methylsulfinyl)methyl]-4-pyrimidinyl)-3-methylmorpholine

Cat. No.: B8485725
M. Wt: 289.78 g/mol
InChI Key: DXOHBFLOMTVYNW-XENHGZCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a pyrimidinyl group, which is further modified with chloro and methylsulfinylmethyl groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinylmethyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the morpholine ring.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine: The parent compound.

    (S)-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine: The enantiomer with the opposite stereochemistry.

    4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness

The ®-configuration of ®-4-(2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl)-3-methylmorpholine imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. This makes it distinct from its (S)-enantiomer and the racemic mixture, which may exhibit different properties and applications.

Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

(3R)-4-[2-chloro-6-(methylsulfinylmethyl)pyrimidin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C11H16ClN3O2S/c1-8-6-17-4-3-15(8)10-5-9(7-18(2)16)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3/t8-,18?/m1/s1

InChI Key

DXOHBFLOMTVYNW-XENHGZCFSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)CS(=O)C)Cl

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CS(=O)C)Cl

Origin of Product

United States

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